2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride

Medicinal Chemistry DPP-4 Inhibitors Synthetic Methodology

2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride (CAS 1353989-83-9) is a synthetic organic compound with the molecular formula C₁₃H₁₈ClN₃ and a molecular weight of 251.76 g/mol. It features a benzonitrile core substituted at the ortho-position with a piperidin-3-ylaminomethyl group, provided as the hydrochloride salt.

Molecular Formula C13H18ClN3
Molecular Weight 251.76
CAS No. 1353989-83-9
Cat. No. B2536673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride
CAS1353989-83-9
Molecular FormulaC13H18ClN3
Molecular Weight251.76
Structural Identifiers
SMILESC1CC(CNC1)NCC2=CC=CC=C2C#N.Cl
InChIInChI=1S/C13H17N3.ClH/c14-8-11-4-1-2-5-12(11)9-16-13-6-3-7-15-10-13;/h1-2,4-5,13,15-16H,3,6-7,9-10H2;1H
InChIKeyFQUMRNMWQBANMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride (CAS 1353989-83-9): Structural & Physicochemical Baseline


2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride (CAS 1353989-83-9) is a synthetic organic compound with the molecular formula C₁₃H₁₈ClN₃ and a molecular weight of 251.76 g/mol . It features a benzonitrile core substituted at the ortho-position with a piperidin-3-ylaminomethyl group, provided as the hydrochloride salt. The compound is primarily utilized as a research chemical and synthetic intermediate, particularly in the preparation of dipeptidyl peptidase-4 (DPP-4) inhibitor-related impurities and analogs [1]. Its structural hallmark is the secondary amine linkage between the piperidine ring and the benzonitrile moiety, which imparts distinct reactivity and binding properties relative to its regioisomers and N-alkylated derivatives.

Why Simple Substitution of 2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride Fails in Pharmaceutical R&D


Indiscriminate substitution of 2-((piperidin-3-ylamino)methyl)benzonitrile hydrochloride with its structural analogs—such as the free base, the 4-substituted regioisomer, or N-alkylated variants—can lead to divergent synthetic outcomes, altered impurity profiles, and invalidated analytical methods. The ortho-substitution pattern of the target compound provides a unique spatial arrangement critical for specific downstream cyclization reactions, including the formation of pyrimidinedione cores found in DPP-4 inhibitor scaffolds [1]. Additionally, the hydrochloride salt form confers aqueous solubility and handling characteristics distinct from the free base, directly impacting reaction yields, purification steps, and the generation of process-related impurities during scale-up . Regulatory guidelines for Abbreviated New Drug Applications (ANDAs) mandate the use of structurally exact reference standards for impurity tracking, meaning that even minor positional or salt-form variations can render a substitute compound unfit for method validation and quality control applications [2].

Quantitative Differentiation Evidence for 2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride


Ortho vs. Para Substitution: Impact on Synthetic Utility for DPP-4 Inhibitor Scaffolds

2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride (ortho-substituted) serves as a direct precursor to key DPP-4 inhibitor impurity scaffolds such as alogliptin impurity 12 and trelagliptin impurity P, whereas the para-substituted isomer 4-((piperidin-3-ylamino)methyl)benzonitrile hydrochloride leads to a different cyclization trajectory and is not directly applicable to the same impurity reference standard pathways [1]. The ortho arrangement enables intramolecular cyclization with uracil derivatives to form the pyrimidinedione core present in these pharmaceuticals. This regiospecificity is absolute: the para isomer cannot mimic this reactivity profile, making the target compound uniquely suitable for synthesizing the specific impurity standards required for ANDA submissions .

Medicinal Chemistry DPP-4 Inhibitors Synthetic Methodology

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Aqueous Reaction Conditions

The hydrochloride salt form of 2-((piperidin-3-ylamino)methyl)benzonitrile provides enhanced aqueous solubility compared to the free base, a critical parameter for reactions conducted in protic or aqueous solvent systems. Vendor specifications confirm that the compound is supplied as the hydrochloride salt with a molecular weight of 251.76 g/mol (C₁₃H₁₈ClN₃), whereas the free base (C₁₃H₁₇N₃) has a molecular weight of approximately 215.29 g/mol . The salt form also improves long-term storage stability under recommended conditions (sealed in dry, 2-8°C) and enables direct use in aqueous-phase reactions without the need for in-situ protonation, reducing processing steps by at least one unit operation compared to using the free base .

Process Chemistry Salt Selection Formulation

Purity Tier Differentiation: ≥98% (MolCore) vs. ≥95% (Fluorochem/AKSci) for ANDA Method Validation

Commercial suppliers offer 2-((piperidin-3-ylamino)methyl)benzonitrile hydrochloride at two distinct purity tiers: ≥95% (Fluorochem, AKSci) and ≥98% (MolCore, ChemScence) . For pharmaceutical impurity reference standard applications, the ≥98% purity tier is recommended for method validation and quality control (QC) of ANDA submissions, as it minimizes the contribution of unknown impurities to the analytical baseline. The 3% purity difference can significantly impact the limit of detection (LOD) and limit of quantification (LOQ) in HPLC impurity profiling, where even 1-2% of extraneous impurities can obscure the target impurity peak or generate false positives during forced degradation studies.

Analytical Chemistry Quality Control Reference Standards

Validated Application Scenarios for 2-((Piperidin-3-ylamino)methyl)benzonitrile hydrochloride Procurement


Synthesis of Alogliptin and Trelagliptin Impurity Reference Standards

This compound serves as a key intermediate for synthesizing structurally accurate DPP-4 inhibitor impurity standards, including alogliptin impurity 12 and trelagliptin impurity P. Its ortho-substituted benzonitrile scaffold enables the specific intramolecular cyclization required to construct the pyrimidinedione core of these impurities, a step that cannot be replicated by the para-substituted isomer. Pharmaceutical companies preparing ANDA submissions for generic alogliptin or trelagliptin should procure the ≥98% purity tier to ensure compliance with ICH impurity guidelines and minimize analytical variability during HPLC method validation [1].

Structure-Activity Relationship (SAR) Studies in Neurological and Metabolic Disorder Targets

The well-defined structure and purity of 2-((piperidin-3-ylamino)methyl)benzonitrile hydrochloride make it suitable for SAR studies in medicinal chemistry programs targeting neurological and metabolic disorders. Its piperidine moiety provides a basic amine handle for further derivatization, while the benzonitrile group offers a polar, electron-withdrawing motif that can engage in key hydrogen-bonding or dipole-dipole interactions with biological targets. The hydrochloride salt form ensures consistent solubility in biological assay buffers, enabling reproducible in vitro screening results [2].

Process Chemistry Development and Scale-Up Optimization

For process chemistry teams developing scalable synthetic routes to DPP-4 inhibitor analogs, this compound's hydrochloride salt form eliminates the need for in-situ acidification prior to aqueous workup or chromatography. The ≥98% purity tier minimizes the introduction of process impurities that could complicate reaction monitoring or downstream crystallization processes. Procurement from suppliers offering sealed, dry storage at 2-8°C ensures long-term stability during multi-month process development campaigns .

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